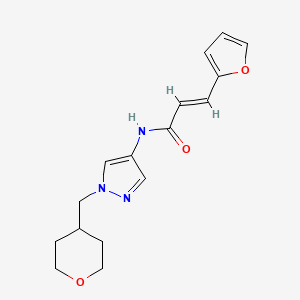

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Acrylamide Moiety : This is achieved through the reaction of acryloyl chloride with an appropriate amine precursor.

- Introduction of the Furan Ring : A coupling reaction with a furan derivative facilitates the introduction of the furan ring.

- Attachment of the Tetrahydropyran Ring : The intermediate reacts with a tetrahydropyran-thiol derivative to complete the synthesis.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing furan and pyrazole moieties exhibit significant antimicrobial activity. For instance, benzofuran-pyrazole-based compounds have shown broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .

The specific compound this compound has been evaluated for its activity against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising bactericidal effects in vitro .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide | 5.0 | Antimicrobial |

| Benzofuran-Pyrazole Derivative 9 | 9.80 | DNA gyrase B inhibition |

Antioxidant and Anti-inflammatory Activities

In addition to antimicrobial properties, this compound exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. The DPPH scavenging assay revealed that certain derivatives showed scavenging percentages between 84.16% and 90.52% . Furthermore, anti-inflammatory assays indicated substantial effects on human red blood cell (HRBC) membrane stabilization, suggesting potential therapeutic applications in inflammatory diseases.

| Activity Type | Scavenging Percentage (%) | Stabilization Percentage (%) |

|---|---|---|

| Antioxidant | 84.16 - 90.52 | N/A |

| Anti-inflammatory | N/A | 86.70 - 99.25 |

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated a series of benzofuran–pyrazole compounds, including derivatives similar to (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide, for their antimicrobial efficacy against E. coli DNA gyrase B. The most potent compounds demonstrated IC50 values comparable to established antibiotics like ciprofloxacin .

In Vitro Cytotoxicity

In vitro cytotoxicity assays have shown that while some derivatives exhibit promising antimicrobial activity, they also need to be assessed for cytotoxic effects on human cell lines to ensure safety for potential therapeutic use .

Aplicaciones Científicas De Investigación

The compound features a furan ring, a tetrahydro-pyran moiety, and a pyrazole derivative, which contribute to its pharmacological properties. The presence of these heterocycles enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan-containing acrylamides have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines by inducing apoptosis through histone deacetylase (HDAC) inhibition .

Anxiolytic Effects

Compounds related to (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide have been tested for their anxiolytic effects. Research indicates that these compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is associated with enhanced neurotransmission related to anxiety and cognitive functions .

Case Study: Animal Model Studies

In studies involving mice, administration of related furan-based acrylamides resulted in significant reductions in anxiety-like behaviors when compared to control groups. These findings suggest that the compound may have therapeutic potential for anxiety disorders.

Synthesis of Heterocycles

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for regioselective reactions, making it valuable in synthetic organic chemistry. For example, Pd-catalyzed reactions involving this compound can lead to the formation of complex molecular architectures with potential biological activity .

Methodologies

The synthesis methodologies include:

- Pd-Catalyzed Reactions : Utilizing palladium as a catalyst for coupling reactions that form new carbon-carbon bonds.

- Multicomponent Reactions (MCR) : This approach allows for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process and increasing efficiency .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(4-3-15-2-1-7-22-15)18-14-10-17-19(12-14)11-13-5-8-21-9-6-13/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,18,20)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLQGOCXXBFJJA-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.